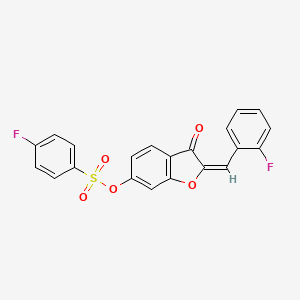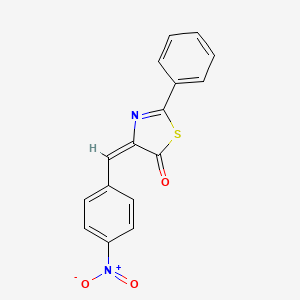![molecular formula C18H11ClN4OS B13375080 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13375080.png)
2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes a chromene, triazole, and thiadiazepine moiety. The presence of these diverse functional groups endows the compound with a range of biological activities, making it a promising candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-phenyl-2-propynal with 4-amino-1,2,4-triazole-5-thiol under reflux conditions in the presence of a catalytic amount of piperidine . This reaction yields the triazolothiadiazepine core, which is then further functionalized to introduce the chromene and chloro substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the synthesis process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown promise as an inhibitor of enzymes such as urease, which is implicated in various diseases.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share a similar triazole-thiadiazole core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused ring system and have been studied as CDK2 inhibitors for cancer treatment.
Uniqueness
2-chloro-10-phenyl-6H-chromeno[3,4-f][1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine stands out due to its unique combination of chromene, triazole, and thiadiazepine moieties, which confer a distinct set of chemical and biological properties. Its ability to inhibit urease and induce apoptosis in cancer cells highlights its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C18H11ClN4OS |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-14-phenyl-8-oxa-18-thia-12,13,15,16-tetrazatetracyclo[8.8.0.02,7.013,17]octadeca-1(10),2(7),3,5,11,14,16-heptaene |
InChI |
InChI=1S/C18H11ClN4OS/c19-13-6-7-15-14(8-13)16-12(10-24-15)9-20-23-17(21-22-18(23)25-16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
SMEVKAYUPGNAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)Cl)SC4=NN=C(N4N=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(isopentylamino)carbonyl]-3-methylbutyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375001.png)

![1-{6-bromo-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B13375022.png)
![ethyl 2-amino-5'-chloro-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-indole]-3-carboxylate](/img/structure/B13375027.png)
![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)

![1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone](/img/structure/B13375033.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375041.png)
![2-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-isopropyl-5-methylphenyl propyl ether](/img/structure/B13375049.png)
![N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375057.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375067.png)
![2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine](/img/structure/B13375084.png)
